![molecular formula C18H19ClN6O B2709906 [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-chlorophenyl)amine CAS No. 946348-10-3](/img/structure/B2709906.png)
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-chlorophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The compound has been synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The Mannich reaction is a suitable method to introduce an aminoalkyl substituent into a molecule .Molecular Structure Analysis
The structure of the synthesized compound was confirmed on the basis of FTIR, 1 H-NMR, 13 C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC) and 2D Heteronuclear Multiple Bond Correlation (HMBC), and mass spectral data .Chemical Reactions Analysis
The compound is a novel di-Mannich derivative of curcumin pyrazole . The Mannich reaction provides a suitable method to introduce an aminoalkyl substituent into a molecule .Physical And Chemical Properties Analysis
The water solubility of the compound was evaluated and the result showed that it was three times more soluble than that of curcumin pyrazole and curcumin .Scientific Research Applications
Several curcuminoids bearing a pyrazole ring have demonstrated enhanced biological activity compared to curcumin. These activities include anti-malarial, anti-proliferative, antiplatelet, anti-inflammatory, antiviral, and NOS inhibitory effects . Unlike curcumin, which degrades rapidly at physiological pH, these pyrazole-bearing compounds are stable and exhibit minimal metal chelating properties. However, the water solubility prediction (log S) of curcumin pyrazole is not significantly different from that of curcumin itself .
Water Solubility
Compound 2 was found to be three times more soluble than curcumin pyrazole and curcumin. Enhanced water solubility is crucial for drug bioavailability, making compound 2 a promising candidate for further investigation .
Mannich Reaction
The Mannich reaction is a valuable method for introducing an aminoalkyl substituent into a molecule. Mannich derivatives often exhibit improved activity compared to their parent analogs. Additionally, the presence of a Mannich side chain can enhance solubility, thereby improving drug availability .
Structural Confirmation
The structure of compound 2 was confirmed using various techniques, including FTIR, 1H-NMR, 13C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC), and 2D Heteronuclear Multiple Bond Correlation (HMBC). These analyses verified the presence of the di-Mannich derivative and its unique substituents .
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c1-11-9-25(10-12(2)26-11)18-23-16-15(20-7-8-21-16)17(24-18)22-14-5-3-13(19)4-6-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSACVBYWNQNVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-chlorophenyl)amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.